7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one
7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one
Brand Name:
Vulcanchem
CAS No.:
117241-89-1
VCID:
VC20904911
InChI:
InChI=1S/C17H14N4O/c1-9-10(2)19-17(22)13-8-15-14(7-12(9)13)20-16(21-15)11-3-5-18-6-4-11/h3-8H,1-2H3,(H,19,22)(H,20,21)
SMILES:
CC1=C(NC(=O)C2=CC3=C(C=C12)N=C(N3)C4=CC=NC=C4)C
Molecular Formula:
C17H14N4O
Molecular Weight:
290.32 g/mol
7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one
CAS No.: 117241-89-1
Cat. No.: VC20904911
Molecular Formula: C17H14N4O
Molecular Weight: 290.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117241-89-1 |
|---|---|
| Molecular Formula | C17H14N4O |
| Molecular Weight | 290.32 g/mol |
| IUPAC Name | 7,8-dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one |
| Standard InChI | InChI=1S/C17H14N4O/c1-9-10(2)19-17(22)13-8-15-14(7-12(9)13)20-16(21-15)11-3-5-18-6-4-11/h3-8H,1-2H3,(H,19,22)(H,20,21) |
| Standard InChI Key | ICSCSINEYTWKFB-UHFFFAOYSA-N |
| SMILES | CC1=C(NC(=O)C2=CC3=C(C=C12)N=C(N3)C4=CC=NC=C4)C |
| Canonical SMILES | CC1=C(NC(=O)C2=CC3=C(C=C12)N=C(N3)C4=CC=NC=C4)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator